molecular formula C32H25N3Na2O9S3 B3430115 Marine Blue V CAS No. 8004-91-9

Marine Blue V

Cat. No. B3430115
CAS RN: 8004-91-9
M. Wt: 737.7 g/mol
InChI Key: XOSXWYQMOYSSKB-UHFFFAOYSA-L
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Description

Marine Blue V (MBV) is a synthetic compound developed by scientists at the University of California, San Diego. It is a derivative of a naturally occurring compound found in certain species of marine algae, and is believed to possess a wide range of potential applications in the medical and scientific fields.

Scientific Research Applications

Marine Scientific Research in Pacific Small Island Developing States

Marine scientific research in Pacific Small Island Developing States (PSIDS) is critical for sustainable development. The United Nations Convention on the Law of the Sea (UNCLOS) supports this by promoting marine environment studies and international cooperation. However, PSIDS face challenges in benefiting fully from marine scientific research and the opportunities of a 'Blue Economy' due to technological and resource constraints. This research emphasizes the need for enhanced capabilities in PSIDS to contribute significantly to their sustainable development through marine scientific research (Salpin et al., 2016).

Blue-Cloud Project

The Blue-Cloud project, established in 2019, is a part of the European Commission's 'The Future of Seas and Oceans Flagship Initiative.' It aims to provide researchers access to a wide range of datasets, analytical services, and computing facilities for ocean sustainability studies. This project is crucial for blue science and helps in understanding and managing various aspects of ocean sustainability (Schaap et al., 2022).

Omics Approaches in Marine Biotechnology

"Omics" approaches in marine biotechnology are revolutionizing the field by integrating information from various cellular processes. This interdisciplinary convergence includes genomics, proteomics, transcriptomics, nutrigenomics, and metabolomics, significantly impacting marine and human well-being. The combination of these approaches offers profound effects on environmental and socio-economic fronts (Abid et al., 2018).

Marine Biotechnology Industry Dynamics

Marine biotechnology has advanced significantly in the last four decades, involving both public and private domains. This industry is rapidly growing, with private organizations playing a crucial role in its development. The study provides insights into the geographical and temporal distribution, products, services, and markets of firms in blue biotechnology (Greco & Cinquegrani, 2016).

Taiwan's Ocean Research Program

Taiwan's ocean research program, particularly the loss of Ocean Researcher V, highlights the importance of marine research infrastructure. The ship was critical for Taiwan's oceanography and related fields, enabling extensive research programs and international collaboration. Its loss underscores the need for robust marine research capabilities (Normile, 2014).

properties

IUPAC Name

disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfonatophenyl)azaniumylidenecyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSXWYQMOYSSKB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=[NH+]C3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3Na2O9S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS]
Record name C.I. Acid Blue 22
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9568
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Product Name

Acid Blue 22

CAS RN

28631-66-5
Record name Benzenesulfonic acid, aminomethyl[[4-[(sulfophenyl)amino]phenyl][4-[(sulfophenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium hydrogen aminomethyl[[4-[(sulphonatophenyl)amino]phenyl][4-[(sulphonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulphonate
Source European Chemicals Agency (ECHA)
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Record name ACID BLUE 22
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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